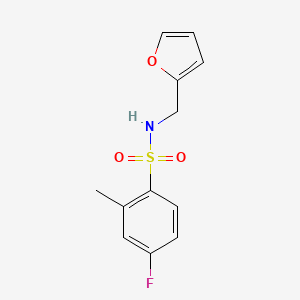
N-(1-isopropyl-2-methylpropyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-3,5-dimethoxybenzamide, commonly known as IMPDMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. IMPDMB belongs to the class of benzamides and is a derivative of 3,5-dimethoxybenzoic acid.
Applications De Recherche Scientifique
IMPDMB has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. IMPDMB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of IMPDMB is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. IMPDMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
IMPDMB has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. IMPDMB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, IMPDMB has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using IMPDMB in lab experiments is its relatively low toxicity. IMPDMB has been shown to be well-tolerated in animal studies, even at high doses. However, one limitation of using IMPDMB in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on IMPDMB. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of IMPDMB and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of IMPDMB involves the reaction of 3,5-dimethoxybenzoic acid with isobutylamine and isobutyl chloroformate in the presence of a base. The reaction proceeds through a series of steps, including the formation of an intermediate amide, which is then converted to the final product through a coupling reaction.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-10(2)15(11(3)4)17-16(18)12-7-13(19-5)9-14(8-12)20-6/h7-11,15H,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTCNOSBYMIPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-3,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)
![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)

![2-(4-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5755991.png)
![methyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5755996.png)
![methyl 4,5-dimethoxy-2-[(phenylacetyl)amino]benzoate](/img/structure/B5756000.png)

![N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)

![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)
